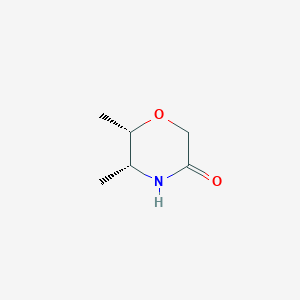

(5R,6S)-5,6-Dimethylmorpholin-3-one

CAS No.:

Cat. No.: VC20138867

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11NO2 |

|---|---|

| Molecular Weight | 129.16 g/mol |

| IUPAC Name | (5R,6S)-5,6-dimethylmorpholin-3-one |

| Standard InChI | InChI=1S/C6H11NO2/c1-4-5(2)9-3-6(8)7-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5+/m1/s1 |

| Standard InChI Key | RNONBEOFYROAMW-UHNVWZDZSA-N |

| Isomeric SMILES | C[C@@H]1[C@@H](OCC(=O)N1)C |

| Canonical SMILES | CC1C(OCC(=O)N1)C |

Introduction

Chemical Structure and Properties

The compound’s core structure consists of a six-membered morpholine ring containing both nitrogen and oxygen atoms, with a ketone group at the 3-position. The methyl groups at positions 5 and 6 introduce steric and electronic effects that influence its reactivity and binding affinity. Key properties include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1605312-85-3 | |

| Molecular Formula | ||

| Molecular Weight | 129.16 g/mol | |

| Stereochemistry | (5R,6S) | |

| Hazard Statements | H315, H319, H335 |

The compound’s chiral centers are critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Biological Activity and Mechanisms

Anti-Inflammatory Effects

In murine models, morpholine derivatives modulate cytokine levels (e.g., IL-6) and exhibit anti-inflammatory activity. The compound’s ability to influence enzymatic pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX), warrants further investigation .

Applications in Drug Discovery

(5R,6S)-5,6-Dimethylmorpholin-3-one serves as a versatile scaffold in medicinal chemistry:

-

Kinase Inhibitors: Morpholine derivatives are explored as ATP-competitive inhibitors for oncology targets .

-

Antiviral Agents: Structural analogs show activity against viral proteases .

-

Central Nervous System (CNS) Drugs: Chiral morpholines can cross the blood-brain barrier, making them candidates for neurodegenerative diseases .

Comparison with Structural Analogs

The stereochemical arrangement of (5R,6S)-5,6-Dimethylmorpholin-3-one distinguishes it from related compounds:

The presence of the ketone group in (5R,6S)-5,6-Dimethylmorpholin-3-one enhances its electrophilicity, facilitating interactions with nucleophilic residues in enzymes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume